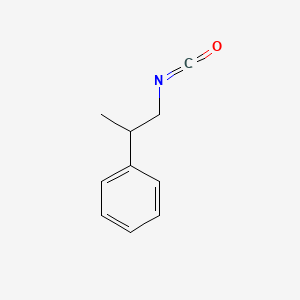

2-Phenylpropyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenylpropyl isocyanate is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Production

2-Phenylpropyl isocyanate serves as a significant monomer in the synthesis of polyurethanes. Polyurethanes are widely used in manufacturing flexible and rigid foams, coatings, adhesives, and elastomers. The unique properties of polyurethanes, such as their mechanical strength and chemical resistance, make them suitable for various applications including:

- Foams : Used in furniture, automotive interiors, and insulation materials.

- Coatings : High-performance coatings for wood, metal, and concrete surfaces.

- Adhesives : Strong bonding agents for construction and automotive industries.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Flexible Foam | Rigid Foam | Coatings |

|---|---|---|---|

| Mechanical Resistance | Moderate | High | High |

| Chemical Resistance | Moderate | High | Very High |

| Thermal Stability | Moderate | High | High |

| Application Areas | Furniture, Mattresses | Insulation | Automotive refinishing |

Medicinal Chemistry

In medicinal chemistry, isocyanates like this compound are utilized to synthesize various biologically active compounds. They can react with amines to form carbamates or ureas, which are essential structures in many pharmaceuticals. The ability to modify the isocyanate group allows for the development of targeted drug delivery systems and new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The compound was modified to enhance its solubility and bioavailability, leading to improved efficacy in preclinical models.

Industrial Applications

This compound finds applications in various industrial processes beyond polymer production. It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Agrochemicals | Synthesis of herbicides and pesticides |

| Specialty Chemicals | Production of high-performance materials |

| Coatings | Formulation of durable industrial coatings |

Analyse Des Réactions Chimiques

Nucleophilic Attack

The electrophilic carbon in the isocyanate group (N=C=O) undergoes nucleophilic attack by alcohols, amines, or water. For example:

-

Alcohol reaction : Forms urethane linkages (ROC(O)N(H)R') via a two-step mechanism involving proton transfer .

The resonance structure of isocyanates enhances the carbon’s electrophilicity, with electron-withdrawing groups increasing reactivity . Computational studies indicate lower activation barriers for alcohol addition to the C=N bond compared to the C=O bond .

Auto-Catalytic Processes

Urethane formation can proceed via auto-catalytic mechanisms , where hydroxy groups in the product or solvent facilitate subsequent reactions. Transition states involving 4- or 8-membered rings have been proposed, with solvent polarity influencing reaction kinetics .

Polymerization Reactions

Asymmetric polymerization of 2-Phenylpropyl isocyanate can be achieved using chiral anionic initiators like tert-butyllithium-(−)-sparteine complexes (t-BuLi-(−)-Sp) or lithium menthoxide. The resulting polymers exhibit optical activity and structural control, though solubility depends on alkyl chain length .

Key findings:

-

Polymer solubility : Poly(ω-phenylalkyl isocyanates) become soluble when alkyl chains exceed three methylene groups .

-

Kinetic control : Reaction conditions (e.g., solvent, temperature) influence polymerization rates and stereochemistry .

Urethane and Urea Formation

-

Alcohol polyols : React with diols to form polyurethanes , widely used in foams and coatings .

-

Amine reactions : Generate ureas (R₂NH + R'NCO → R₂NC(O)N(H)R') or biurets (urea + isocyanate) .

Cycloaddition Reactions

Isocyanates can participate in 1,3-dipolar cycloadditions with nitro compounds, forming oxime-like dimers under specific catalytic conditions .

Propriétés

Numéro CAS |

74572-31-9 |

|---|---|

Formule moléculaire |

C10H11NO |

Poids moléculaire |

161.20 g/mol |

Nom IUPAC |

1-isocyanatopropan-2-ylbenzene |

InChI |

InChI=1S/C10H11NO/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |

Clé InChI |

FYEPDPWQNJDLJT-UHFFFAOYSA-N |

SMILES canonique |

CC(CN=C=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.